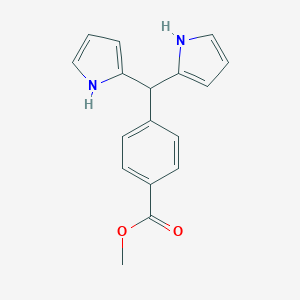

5-(4-Carboxymethylphenyl)dipyrromethane (under argon)

Descripción

BenchChem offers high-quality 5-(4-Carboxymethylphenyl)dipyrromethane (under argon) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Carboxymethylphenyl)dipyrromethane (under argon) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 4-[bis(1H-pyrrol-2-yl)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-21-17(20)13-8-6-12(7-9-13)16(14-4-2-10-18-14)15-5-3-11-19-15/h2-11,16,18-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQPCUGJFLINEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of 5-(4-Carboxymethylphenyl)dipyrromethane

Foreword

The synthesis of functionalized dipyrromethanes is a cornerstone of modern porphyrin chemistry. These versatile precursors are the foundational building blocks for a vast array of porphyrinoids, which are integral to fields as diverse as photodynamic therapy, catalysis, molecular electronics, and materials science.[1][2] This guide provides a comprehensive, in-depth exploration of the synthesis of a particularly valuable derivative: 5-(4-carboxymethylphenyl)dipyrromethane. This molecule's carboxylic acid functionality offers a convenient handle for subsequent chemical modifications, such as covalent attachment to biological molecules or solid supports.

This document is structured to provide not just a procedural outline, but a deep understanding of the underlying chemical principles, the rationale behind experimental choices, and a robust, field-proven protocol. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous guide to the synthesis of this important synthetic intermediate.

Strategic Overview: The Chemistry of Dipyrromethane Formation

The synthesis of 5-substituted dipyrromethanes is most commonly achieved through the acid-catalyzed condensation of an aldehyde with pyrrole.[3][4] This reaction is a classic example of an electrophilic aromatic substitution, where the electron-rich pyrrole ring attacks the protonated carbonyl carbon of the aldehyde.

The core challenge in dipyrromethane synthesis is controlling the reactivity of the system. The initial condensation product, a pyrrolylcarbinol intermediate, is highly reactive and can readily react further with pyrrole to form the desired dipyrromethane. However, it can also continue to react, leading to the formation of unwanted oligomeric byproducts such as tripyrromethanes and linear tetrapyrroles.[5][6]

The primary strategy to favor the formation of the dipyrromethane is to use a large excess of pyrrole.[4][5][7] By ensuring a high concentration of pyrrole relative to the aldehyde and the intermediate species, the probability of the pyrrolylcarbinol reacting with another pyrrole molecule is maximized, thus suppressing the formation of higher-order polymers. In many procedures, the excess pyrrole serves as both a reactant and the solvent.[5][8]

For the synthesis of 5-(4-carboxymethylphenyl)dipyrromethane, the starting aldehyde is methyl 4-formylphenylacetate. The use of the methyl ester of phenylacetic acid is a deliberate choice to protect the carboxylic acid functionality. Under the acidic conditions of the reaction, a free carboxylic acid could potentially lead to side reactions or complicate the purification process. The ester can be easily hydrolyzed to the desired carboxylic acid in a subsequent step after the dipyrromethane core has been successfully constructed.

The Reaction Mechanism: A Step-by-Step Analysis

The acid-catalyzed condensation proceeds through a well-understood, multi-step mechanism. Understanding these steps is crucial for troubleshooting and optimizing the reaction.

Caption: Mechanism of acid-catalyzed dipyrromethane synthesis.

-

Aldehyde Activation: The reaction is initiated by the protonation of the carbonyl oxygen of methyl 4-formylphenylacetate by the acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

-

First Nucleophilic Attack: An electron-rich pyrrole molecule attacks the activated carbonyl carbon. This is the rate-determining step. Subsequent deprotonation of the pyrrole ring restores its aromaticity and yields a neutral pyrrolylcarbinol intermediate.

-

Carbinol Reprotonation and Water Elimination: The hydroxyl group of the pyrrolylcarbinol is protonated by the acid catalyst, forming a good leaving group (water). The departure of a water molecule generates a resonance-stabilized carbocation.

-

Second Nucleophilic Attack: A second molecule of pyrrole attacks the carbocation. This is followed by a final deprotonation step to regenerate the aromaticity of the second pyrrole ring and release the acid catalyst, yielding the final 5-(4-carboxymethylphenyl)dipyrromethane product.

Optimizing Synthesis: A Review of Key Parameters

The success of the synthesis hinges on the careful control of several experimental parameters. The following table summarizes typical conditions reported in the literature for the synthesis of meso-substituted dipyrromethanes, providing a basis for our recommended protocol.

| Parameter | Typical Range/Options | Rationale & Expert Insights |

| Aldehyde | Methyl 4-formylphenylacetate | Ester protection prevents side reactions of the carboxylic acid. |

| Pyrrole:Aldehyde Ratio | 40:1 to 100:1 or higher | A large excess of pyrrole is critical to maximize dipyrromethane yield and suppress oligomerization.[4][6][8] |

| Catalyst | Brønsted Acids: TFA, HClLewis Acids: InCl₃, BF₃·OEt₂ | Trifluoroacetic acid (TFA) is highly effective and commonly used.[1][7] Mild Lewis acids like InCl₃ can also provide good yields and may be easier to handle.[8][9] |

| Catalyst Loading | 0.1 to 10 mol% | Catalytic amounts are sufficient. Higher loadings can sometimes promote unwanted side reactions. |

| Solvent | Excess Pyrrole, Dichloromethane (DCM) | Using the excess pyrrole as the solvent is efficient and simplifies the reaction setup.[8] DCM can be used if solubility is an issue. |

| Temperature | Room Temperature | The reaction is typically fast enough at room temperature.[5][7][8] Exothermic reactions may require initial cooling. |

| Reaction Time | 10 minutes to 1 hour | Reaction progress should be monitored (e.g., by TLC) to determine the optimal time for quenching. |

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure synthesized from established methodologies.[1][7][8] It is designed to be scalable and to yield a high-purity product.

Caption: Overall workflow for the synthesis of 5-(4-carboxymethylphenyl)dipyrromethane.

Materials and Reagents:

-

Methyl 4-formylphenylacetate

-

Pyrrole (freshly distilled)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM, ACS grade)

-

Ethyl acetate (ACS grade)

-

Hexanes (ACS grade)

-

Sodium hydroxide (NaOH)

-

Sodium sulfate (Na₂SO₄, anhydrous)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reagent Preparation: Pyrrole is often stored over stabilizers and can discolor upon exposure to air and light. It is highly recommended to distill pyrrole under reduced pressure immediately before use to remove colored impurities and polymerization inhibitors.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-formylphenylacetate (1 equivalent) in freshly distilled pyrrole (100 equivalents). The use of pyrrole as the solvent obviates the need for another organic solvent.[8] Flush the flask with an inert gas (e.g., nitrogen or argon) to create an oxygen-free atmosphere. This is crucial as dipyrromethanes can be susceptible to oxidation.

-

Catalyst Addition: While stirring the solution at room temperature, add trifluoroacetic acid (TFA, ~0.1 equivalents) dropwise via a syringe. A slight color change is often observed upon addition of the acid.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The reaction is typically complete when the starting aldehyde spot is no longer visible (usually within 15-30 minutes).

-

Quenching the Reaction: Once the reaction is complete, quench it by adding a dilute aqueous solution of sodium hydroxide (e.g., 0.1 M) to neutralize the TFA catalyst.[7] This step is critical to prevent further reaction and degradation of the product.

-

Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Add an organic solvent such as ethyl acetate or dichloromethane to dissolve the product and dilute the pyrrole. Wash the organic layer sequentially with water and then with brine to remove any remaining salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, which will still contain a significant amount of unreacted pyrrole.

-

Purification:

-

Removal of Excess Pyrrole: The bulk of the excess pyrrole can be removed by vacuum distillation.

-

Column Chromatography: The most reliable method for obtaining a high-purity product is flash column chromatography on silica gel.[3][5] A gradient elution system, starting with a non-polar solvent mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, is effective. The product typically elutes as a pale yellow or off-white solid.

-

Recrystallization: If the product obtained after chromatography is not sufficiently pure, it can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[7]

-

Characterization and Validation

The identity and purity of the synthesized 5-(4-carboxymethylphenyl)dipyrromethane must be confirmed through standard analytical techniques:

-

¹H NMR Spectroscopy: This is the most powerful tool for structural confirmation. The spectrum should show characteristic peaks for the aromatic protons on the phenyl ring, the methylene protons of the carboxymethyl group, the methoxy protons of the ester, the meso-proton (a triplet), and the α- and β-protons of the two pyrrole rings.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch of the pyrrole rings and the C=O stretch of the ester group.

Conclusion

The synthesis of 5-(4-carboxymethylphenyl)dipyrromethane via the acid-catalyzed condensation of methyl 4-formylphenylacetate and excess pyrrole is a reliable and scalable method. By understanding the reaction mechanism and carefully controlling key parameters such as reactant stoichiometry and catalyst choice, researchers can consistently obtain high yields of this valuable porphyrin precursor. The protocol detailed herein represents a synthesis of best practices from the field, providing a clear and robust pathway for the successful production of this versatile chemical building block.

References

-

ResearchGate. (n.d.). Chapter 5 Synthesis of 5-substituted dipyrromethanes and their uses in the synthesis of expanded porphyrins and core. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 10,15,20-tris(Substituted Phenyl) Porphyrins Using Dipyrromethanes. Retrieved from [Link]

-

MDPI. (n.d.). Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods. Retrieved from [Link]

- Google Patents. (2005). Scalable synthesis of dipyrromethanes. US20050038262A1.

-

ResearchGate. (n.d.). Recent Developments in the Synthesis of Dipyrromethanes. A Review. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

G. F. Moore Lab. (n.d.). Refined Synthesis of 5-Substituted Dipyrromethanes. Retrieved from [Link]

-

ACS Publications. (n.d.). A Scalable Synthesis of Meso-Substituted Dipyrromethanes. Organic Process Research & Development. Retrieved from [Link]

-

American Chemical Society. (n.d.). Synthesis and characterization of dipyrromethanes. Retrieved from [Link]

-

Revista Virtual de Química. (2013). Acid Catalysis in the Way to Porphyrins: Reaction of Pyrrole/Aldehydes in the Synthesis of meso-Substituted. Retrieved from [Link]

-

G. F. Moore Lab. (n.d.). One-Flask Synthesis of Meso-Substituted Dipyrromethanes and Their Application in the Synthesis of Trans-Substituted Porphyrin Bu. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The two-step mechanochemical synthesis of porphyrins. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). A novel and efficient green methodology for the synthesis of meso-substituted dipyrromethanes. Retrieved from [Link]

-

Quora. (2020). How does the reaction between pyrrole and an aldehyde work in the synthesis of porphyrin?. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis of 5-(4-X-Phenyl)-10,15,20-tris(Substituted Phenyl) Porphyrins Using Dipyrromethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20050038262A1 - Scalable synthesis of dipyrromethanes - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. gfmoorelab.com [gfmoorelab.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and characterization of dipyrromethanes - American Chemical Society [acs.digitellinc.com]

An In-Depth Technical Guide to the Structure Elucidation of 5-(4-Carboxymethylphenyl)dipyrromethane

Introduction: The Central Role of Dipyrromethanes in Porphyrinoid Chemistry

5-Substituted dipyrromethanes are foundational building blocks in the synthesis of a vast array of porphyrinoids, a class of compounds critical to fields ranging from materials science to medicine.[1][2] Their rigid, planar structures and rich photophysical properties make them ideal candidates for photosensitizers in photodynamic therapy, molecular wires, and catalysts. The specific functionalization at the meso-phenyl position, as in 5-(4-carboxymethylphenyl)dipyrromethane, provides a crucial tethering point for conjugation to biomolecules, surfaces, or other molecular scaffolds, thereby enabling the development of advanced functional materials.

This technical guide provides a comprehensive overview of the synthesis and detailed structure elucidation of 5-(4-carboxymethylphenyl)dipyrromethane. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the characterization of these vital synthetic precursors. The methodologies described herein are based on established, field-proven techniques, ensuring both scientific rigor and practical applicability.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of 5-(4-carboxymethylphenyl)dipyrromethane is most effectively achieved through a two-step process. This approach involves the initial synthesis of a methyl ester-protected precursor, 5-(4-methoxycarbonylphenyl)dipyrromethane, followed by a straightforward hydrolysis to yield the final carboxylic acid. This strategy is often preferred as the ester precursor can be more readily purified via standard chromatographic techniques, and the subsequent hydrolysis is typically a high-yielding reaction.

Step 1: Synthesis of 5-(4-Methoxycarbonylphenyl)dipyrromethane

The synthesis of the methyl ester precursor is achieved via an acid-catalyzed condensation reaction between 4-methoxycarbonylbenzaldehyde and a large excess of pyrrole.[1][2][3] The use of excess pyrrole serves as both a reactant and the solvent, which helps to minimize the formation of higher-order oligomers.[2] Trifluoroacetic acid (TFA) is a commonly employed catalyst for this transformation due to its efficacy in promoting the reaction under mild conditions.[1][2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, 4-methoxycarbonylbenzaldehyde (1.0 eq.) is dissolved in freshly distilled pyrrole (at least 20 eq.). The flask is equipped with a magnetic stir bar and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: A catalytic amount of trifluoroacetic acid (TFA, ~0.1 eq.) is added to the solution. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC), observing the consumption of the starting aldehyde.

-

Workup: Upon completion, the excess pyrrole is removed under reduced pressure. The resulting residue is dissolved in a suitable organic solvent, such as dichloromethane, and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize the TFA, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient elution of ethyl acetate in hexanes.

Step 2: Hydrolysis to 5-(4-Carboxymethylphenyl)dipyrromethane

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a standard procedure, often carried out under basic conditions.

Experimental Protocol:

-

Reaction Setup: The purified 5-(4-methoxycarbonylphenyl)dipyrromethane (1.0 eq.) is dissolved in a mixture of tetrahydrofuran (THF) and methanol.

-

Base Addition: An aqueous solution of a base, such as lithium hydroxide (LiOH) or potassium hydroxide (KOH) (typically 2-3 eq.), is added to the solution.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting material is fully consumed.

-

Workup: The organic solvents are removed under reduced pressure. The remaining aqueous solution is diluted with water and then acidified with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4, which precipitates the carboxylic acid product.

-

Isolation: The solid product is collected by vacuum filtration, washed with cold water to remove any remaining salts, and dried under vacuum.

Comprehensive Structure Elucidation

The unambiguous determination of the structure of 5-(4-carboxymethylphenyl)dipyrromethane relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete and validated picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the routine structure elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

The ¹H NMR spectrum of 5-(4-carboxymethylphenyl)dipyrromethane is expected to show distinct signals for the pyrrole protons, the phenyl protons, the methylene protons, the methine proton, the N-H protons, and the carboxylic acid proton. The predicted chemical shifts and coupling patterns are summarized in the table below, based on data from closely related structures.[2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet | - |

| Pyrrole N-H | ~8.0 | broad singlet | - |

| Phenyl (ortho to CH) | ~7.3 | doublet | ~8.0 |

| Phenyl (ortho to CH₂COOH) | ~7.2 | doublet | ~8.0 |

| Pyrrole β-H | ~6.7 | multiplet | - |

| Pyrrole α-H | ~6.1 | multiplet | - |

| Pyrrole β'-H | ~5.9 | multiplet | - |

| Methine (-CH-) | ~5.5 | singlet | - |

| Methylene (-CH₂-) | ~3.6 | singlet | - |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for the distinct carbon environments in 5-(4-carboxymethylphenyl)dipyrromethane are presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | ~175 |

| Phenyl (ipso- to CH) | ~145 |

| Phenyl (ipso- to CH₂COOH) | ~138 |

| Pyrrole α-C (unsubstituted) | ~133 |

| Phenyl (ortho to CH) | ~129 |

| Phenyl (ortho to CH₂COOH) | ~128 |

| Pyrrole α-C (substituted) | ~117 |

| Pyrrole β-C | ~108 |

| Pyrrole β'-C | ~107 |

| Methylene (-CH₂-) | ~44 |

| Methine (-CH-) | ~41 |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. For 5-(4-carboxymethylphenyl)dipyrromethane, high-resolution mass spectrometry (HRMS) is expected to provide an exact mass measurement consistent with its molecular formula, C₁₇H₁₆N₂O₂.

-

Expected Exact Mass: 280.1212 g/mol

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺). A characteristic fragmentation would be the cleavage of the bond between the methine carbon and one of the pyrrole rings, leading to a resonance-stabilized pyrrolylmethyl cation, and a benzylic cleavage to lose the carboxymethyl group.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For 5-(4-carboxymethylphenyl)dipyrromethane, the following key absorbances are expected:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Pyrrole) | Stretching | ~3400 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Carboxylic Acid) | Stretching | ~1700 |

| C=C (Aromatic/Pyrrole) | Stretching | 1600 - 1450 |

X-ray Crystallography

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a newly synthesized batch of 5-(4-carboxymethylphenyl)dipyrromethane follows a logical and self-validating workflow.

Conclusion

The structure elucidation of 5-(4-carboxymethylphenyl)dipyrromethane is a systematic process that relies on a suite of complementary analytical techniques. Through a logical workflow of synthesis, purification, and spectroscopic analysis, the chemical identity and purity of this important porphyrin precursor can be confidently established. The detailed protocols and expected analytical data presented in this guide provide researchers with the necessary tools to successfully synthesize and characterize this versatile molecule, paving the way for its application in the development of novel porphyrin-based materials and therapeutics.

References

-

ResearchGate. (n.d.). Chapter 5 Synthesis of 5-substituted dipyrromethanes and their uses in the synthesis of expanded porphyrins and core. Retrieved from [Link]

-

Moore, G. F. Lab. (n.d.). Refined Synthesis of 5-Substituted Dipyrromethanes. Retrieved from [Link]

-

Boyle, R. W., Bruckner, C., Posakony, J., James, B. R., & Dolphin, D. (n.d.). 5-PHENYLDIPYRROMETHANE AND 5,15-DIPHENYLPORPHYRIN. Organic Syntheses Procedure. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(4-Carboxymethylphenyl)dipyrromethane. PubChem Compound Database. Retrieved from [Link]

- Dolphin, D. (2005). The Porphyrin Handbook, Volume 1: Synthesis and Organic Chemistry. Academic Press.

- Lindsey, J. S., & Wagner, R. W. (1989). A simple, high-yield synthesis of meso-substituted dipyrromethanes. The Journal of Organic Chemistry, 54(4), 828–836.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Carboxymethylphenyl)dipyrromethane

Introduction: The Pivotal Role of Functionalized Dipyrromethanes in Porphyrinoid Chemistry

Dipyrromethanes are fundamental building blocks in the synthesis of a vast array of porphyrinoids, including porphyrins, chlorins, and expanded porphyrins.[1][2] These macrocyclic compounds are at the heart of numerous applications, from photodynamic therapy and catalysis to molecular electronics. The strategic introduction of functional groups onto the dipyrromethane scaffold allows for the fine-tuning of the resulting porphyrinoid's properties and provides a handle for further chemical modifications. 5-(4-Carboxymethylphenyl)dipyrromethane, in particular, is a precursor of significant interest. The carboxymethylphenyl moiety offers a versatile attachment point for conjugation to biomolecules, anchoring to solid supports, or modulating the electronic characteristics of the final macrocycle.

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 5-(4-Carboxymethylphenyl)dipyrromethane, offering field-proven insights and step-by-step protocols for researchers and professionals in drug development and materials science.

Synthetic Strategy: A Two-Step Approach to a High-Purity Precursor

The synthesis of 5-(4-Carboxymethylphenyl)dipyrromethane is most effectively achieved through a two-step process:

-

Acid-Catalyzed Condensation: The initial step involves the condensation of 4-formylphenylacetic acid methyl ester with a large excess of pyrrole. The use of the methyl ester protects the carboxylic acid functionality, which could otherwise interfere with the reaction or purification.

-

Saponification: Subsequent hydrolysis of the methyl ester yields the desired carboxylic acid.

This approach ensures a cleaner reaction and facilitates purification, ultimately leading to a higher overall yield of the target compound.

Step 1: Synthesis of Methyl 2-(4-(di(1H-pyrrol-2-yl)methyl)phenyl)acetate

The cornerstone of synthesizing 5-substituted dipyrromethanes is the acid-catalyzed condensation of an aldehyde with pyrrole.[1][3][4] A large excess of pyrrole is crucial as it serves as both a reactant and the solvent, effectively suppressing the unwanted polymerization of pyrrole and the formation of higher oligomers like tripyrranes.[1][3]

Experimental Protocol: Acid-Catalyzed Condensation

Materials:

-

Methyl 4-formylphenylacetate

-

Pyrrole (freshly distilled)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-formylphenylacetate in a 40-fold molar excess of freshly distilled pyrrole.

-

Cool the solution in an ice bath and add a catalytic amount of trifluoroacetic acid (TFA) (approximately 0.1 equivalents relative to the aldehyde) dropwise with vigorous stirring.

-

Allow the reaction to stir at room temperature for 15-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into dichloromethane.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove excess pyrrole and DCM.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[1] The desired product is typically a colorless to pale yellow solid upon drying.

Step 2: Hydrolysis to 5-(4-Carboxymethylphenyl)dipyrromethane

The final step is the saponification of the methyl ester to the corresponding carboxylic acid. This is a standard procedure that can be carried out under basic conditions.

Experimental Protocol: Saponification

Materials:

-

Methyl 2-(4-(di(1H-pyrrol-2-yl)methyl)phenyl)acetate

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl acetate for extraction

Procedure:

-

Dissolve the purified methyl ester precursor in a mixture of THF and methanol.

-

Add an excess of aqueous sodium hydroxide solution.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.

-

Remove the organic solvents under reduced pressure.

-

Re-dissolve the residue in water and acidify the solution to a pH of approximately 3-4 with hydrochloric acid, which will precipitate the carboxylic acid product.

-

Collect the precipitate by filtration and wash thoroughly with cold deionized water.

-

Alternatively, the product can be extracted into dichloromethane or ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product.

-

Dry the resulting solid under vacuum.

Caption: Synthetic workflow for 5-(4-Carboxymethylphenyl)dipyrromethane.

Comprehensive Characterization of 5-(4-Carboxymethylphenyl)dipyrromethane

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of dipyrromethanes. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For 5-(4-Carboxymethylphenyl)dipyrromethane, the following key signals are expected:

-

A singlet for the meso-proton (the CH group linking the two pyrrole rings and the phenyl group).

-

Signals for the pyrrolic protons, which will appear as multiplets or quartets.

-

Signals for the aromatic protons of the phenyl ring, typically appearing as two doublets in a para-substituted pattern.

-

A singlet for the methylene protons of the carboxymethyl group.

-

A broad singlet for the pyrrolic NH protons.

-

A broad singlet for the carboxylic acid proton.

-

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum confirms the carbon framework of the molecule. Key expected signals include:

-

The meso-carbon signal.

-

Signals for the pyrrolic carbons.

-

Signals for the aromatic carbons.

-

The methylene carbon of the carboxymethyl group.

-

The carbonyl carbon of the carboxylic acid.

-

| ¹H NMR Expected Chemical Shifts (in CDCl₃) | ¹³C NMR Expected Chemical Shifts (in CDCl₃) |

| Proton | δ (ppm) |

| Meso-H | ~5.5 |

| Pyrrole β-H | ~5.9 |

| Pyrrole β'-H | ~6.1-6.2 |

| Pyrrole α-H | ~6.7 |

| Phenyl-H | ~7.2-7.4 |

| Methylene-H (-CH₂COOH) | ~3.6-3.7 |

| Pyrrole-NH | ~7.9-8.1 (broad) |

| Carboxyl-OH | >10 (broad) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.

-

Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for polar molecules like carboxylic acids. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. In positive ion mode, the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ may be seen.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

| Mass Spectrometry Data | |

| Technique | Expected m/z |

| ESI (-) | [M-H]⁻ |

| ESI (+) | [M+H]⁺, [M+Na]⁺ |

| HRMS | Provides exact mass for elemental composition confirmation |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands to look for include:

-

N-H stretch: A broad peak around 3300-3500 cm⁻¹ corresponding to the pyrrolic N-H bonds.

-

O-H stretch: A very broad peak from 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H bond.

-

C=O stretch: A strong, sharp peak around 1700-1725 cm⁻¹ from the carboxylic acid carbonyl group.

-

C-H stretches: Peaks just above 3000 cm⁻¹ for aromatic and pyrrolic C-H bonds, and just below 3000 cm⁻¹ for the methylene C-H bonds.

-

C=C stretches: Peaks in the 1400-1600 cm⁻¹ region corresponding to aromatic and pyrrolic ring vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Dipyrromethanes are generally colorless and do not have strong absorptions in the visible region. However, they do absorb in the UV region. The UV-Vis spectrum can be useful for monitoring reaction progress and for assessing the purity of the compound, as highly colored impurities (often oxidation products) are readily detected. A solution of 5-(4-Carboxymethylphenyl)dipyrromethane in a solvent like dichloromethane is expected to show absorption maxima below 300 nm.

Purity Assessment and Storage

The purity of the final product is critical for its successful use in subsequent reactions, particularly in porphyrin synthesis where even small amounts of impurities can lead to complex mixtures.

-

Thin-Layer Chromatography (TLC): A quick and effective way to assess purity. The purified compound should appear as a single spot.

-

High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

Dipyrromethanes are susceptible to oxidation, which often results in the formation of colored impurities. Therefore, it is recommended to store 5-(4-Carboxymethylphenyl)dipyrromethane under an inert atmosphere, protected from light, and at low temperatures (e.g., in a freezer).

Conclusion

The successful synthesis and characterization of 5-(4-Carboxymethylphenyl)dipyrromethane are crucial for the advancement of research in areas that utilize functionalized porphyrinoids. The two-step synthetic approach detailed in this guide, coupled with rigorous purification and comprehensive characterization, provides a reliable pathway to obtaining this valuable precursor in high purity. The analytical data and protocols presented herein serve as a practical resource for researchers, enabling them to confidently synthesize and validate this important chemical building block.

References

-

ResearchGate. (n.d.). Chapter 5 Synthesis of 5-substituted dipyrromethanes and their uses in the synthesis of expanded porphyrins and core. Retrieved from [Link]

-

Moore, G. F. Lab. (n.d.). Refined Synthesis of 5-Substituted Dipyrromethanes. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Investigation of porphyrin-forming reactions. Part 3.1 The origin of scrambling in dipyrromethane + aldehyde condensations yielding trans-A2B2-tetraarylporphyrins. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 10,15,20-tris(Substituted Phenyl) Porphyrins Using Dipyrromethanes. PMC. Retrieved from [Link]

-

(n.d.). Design and engineering of water-soluble light-harvesting protein maquettes - Supporting Information. Retrieved from [Link]

-

MDPI. (n.d.). Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods. Retrieved from [Link]

Sources

1H NMR spectrum of 5-(4-Carboxymethylphenyl)dipyrromethane

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-(4-Carboxymethylphenyl)dipyrromethane

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-(4-Carboxymethylphenyl)dipyrromethane, a key building block in the synthesis of porphyrins and other complex macrocycles. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, practical experimental protocols, and a detailed interpretation of the spectral features. By explaining the causality behind spectral phenomena and experimental design, this guide serves as a practical reference for the structural elucidation and quality control of this important chemical intermediate.

Introduction: The Structural Significance of 5-(4-Carboxymethylphenyl)dipyrromethane

5-(4-Carboxymethylphenyl)dipyrromethane (DPM) is a versatile precursor molecule, notable for its bifunctional nature. It possesses two reactive pyrrolic α-positions suitable for condensation reactions to form porphyrinoids, and a carboxylic acid moiety on the meso-phenyl group that allows for post-synthetic modification, such as conjugation to biomolecules or attachment to solid supports.

Given its pivotal role, unambiguous structural verification is paramount. ¹H NMR spectroscopy is the most powerful tool for this purpose, providing precise information about the molecular framework by mapping the distinct chemical environments of every proton. This guide will deconstruct the ¹H NMR spectrum of the title compound, offering both predictive insights based on established principles and practical guidance for obtaining and interpreting high-quality data.

Molecular Structure and Predicted Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the chemically non-equivalent protons within the molecule. The structure of 5-(4-Carboxymethylphenyl)dipyrromethane features several distinct proton environments, each expected to produce a unique signal.

Figure 1: Labeled structure of 5-(4-Carboxymethylphenyl)dipyrromethane.

The key proton environments are:

-

Pyrrole NH (Ha): Protons attached to the pyrrole nitrogen atoms.

-

Pyrrole β-Protons (Hb, Hc): Protons at the 3, 3', 4, and 4' positions of the pyrrole rings.

-

Pyrrole α-Protons (Hd): Protons at the 5 and 5' positions of the pyrrole rings.

-

Methine Bridge Proton (He): The single proton connecting the phenyl ring to the two pyrrole units.

-

Phenyl Protons (Hf, Hg): The aromatic protons on the para-substituted benzene ring.

-

Methylene Protons (Hh): The two protons of the -CH₂- group.

-

Carboxylic Acid Proton (Hi): The acidic proton of the -COOH group.

Predictive Analysis of the ¹H NMR Spectrum

Based on fundamental NMR principles and data from analogous structures, we can predict the characteristics of each signal: chemical shift (δ), multiplicity (splitting pattern), and integration.

Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.

-

Carboxylic Acid Proton (Hi): This is the most deshielded proton, typically appearing as a broad singlet in the δ 10.0-12.0 ppm range. Its exact position is highly sensitive to concentration, temperature, and the hydrogen-bonding capacity of the solvent.[1]

-

Pyrrole NH Protons (Ha): These protons also exhibit hydrogen bonding and are found in the aromatic region, often as a broad signal around δ 7.8-8.7 ppm .[2] In the ¹H NMR spectrum of 5-(4-iodophenyl)dipyrromethane, a structurally similar compound, the NH protons appear as a broad singlet at 8.65 ppm.[2]

-

Aromatic Protons (Hf, Hg, Hb, Hc, Hd): The aromatic region (δ 6.0-8.0 ppm ) is typically the most complex.

-

Phenyl Protons (Hf, Hg): The para-substitution pattern creates a classic AA'BB' system, which often resolves into two distinct doublets. Protons Hg (ortho to the dipyrromethane moiety) and Hf (ortho to the carboxymethyl group) are expected around δ 7.1-7.3 ppm .[3]

-

Pyrrole Protons (Hb, Hc, Hd): These protons appear in distinct regions. The α-protons (Hd) are typically the most upfield of the pyrrolic C-H protons, appearing near δ 5.9 ppm . The β-protons (Hb and Hc) are found slightly further downfield, typically in the range of δ 6.1-6.7 ppm .[2] For 5-(4-iodophenyl)dipyrromethane, these signals appear at 5.89 ppm, 6.16 ppm, and 6.71 ppm.[2]

-

-

Methine Proton (He): This proton is a singlet and its chemical shift is highly characteristic. For 5-aryl dipyrromethanes, it consistently appears in the δ 5.4-5.6 ppm range.[2][4]

-

Methylene Protons (Hh): These protons are adjacent to both an aromatic ring and a carbonyl group, which deshields them. They are expected to produce a sharp singlet around δ 3.6-3.8 ppm .

Multiplicity (Splitting Pattern)

Splitting is caused by spin-spin coupling between non-equivalent neighboring protons. The pattern is predicted by the n+1 rule, where 'n' is the number of adjacent protons.

-

Singlets (s): Protons with no non-equivalent neighbors will appear as singlets. We expect singlets for the methine (He), methylene (Hh), carboxylic acid (Hi), and NH (Ha) protons. The latter two are often broad due to chemical exchange and quadrupolar relaxation.

-

Doublets (d): The phenyl protons (Hf and Hg) will appear as two doublets, as each has one ortho-neighbor.

-

Multiplets (m): The three distinct pyrrole protons (Hb, Hc, Hd) will couple with each other, resulting in complex multiplets. Typically, they appear as a multiplet, a quartet, and another multiplet, respectively.[2]

Integration

The area under each signal is directly proportional to the number of protons it represents. The expected integration ratio for the distinct signals of 5-(4-Carboxymethylphenyl)dipyrromethane is: Ha : Hb : Hc : Hd : He : Hf : Hg : Hh : Hi = 2H : 2H : 2H : 2H : 1H : 2H : 2H : 2H : 1H

Summary of Predicted Spectral Data

The predicted ¹H NMR data is summarized in the table below.

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration |

| Hi (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H |

| Ha (-NH) | 7.8 - 8.7 | Broad Singlet | 2H |

| Hf, Hg (Phenyl) | 7.1 - 7.3 | Two Doublets | 4H |

| Hc (Pyrrole-β) | ~6.7 | Multiplet | 2H |

| Hb (Pyrrole-β) | ~6.1 | Quartet | 2H |

| Hd (Pyrrole-α) | ~5.9 | Multiplet | 2H |

| He (Methine) | 5.4 - 5.6 | Singlet | 1H |

| Hh (-CH₂-) | 3.6 - 3.8 | Singlet | 2H |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an NMR spectrum is critically dependent on proper sample preparation and data acquisition. The following protocol is a self-validating system designed for reproducibility.

Figure 2: Standard workflow for NMR sample analysis.

Sample Preparation

-

Massing: Accurately weigh 5-10 mg of 5-(4-Carboxymethylphenyl)dipyrromethane directly into a clean, dry vial.

-

Solvent Selection: Choose an appropriate deuterated solvent.

-

CDCl₃ (Deuterated Chloroform): A common choice for many organic molecules. However, the acidic proton (Hi) and NH protons (Ha) may undergo rapid exchange, leading to very broad or unobservable signals.

-

DMSO-d₆ (Deuterated Dimethyl Sulfoxide): An excellent choice for this molecule. It is a polar, aprotic solvent that slows down proton exchange by forming strong hydrogen bonds. This results in sharper signals for the -COOH and -NH protons, often revealing coupling.[1][5]

-

-

Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial. Vortex gently until the solid is completely dissolved. A clear, particulate-free solution is essential for high-resolution spectra.

-

Internal Standard: Add a small amount (1-2 μL of a dilute solution) of Tetramethylsilane (TMS) as an internal reference and set its chemical shift to δ 0.00 ppm.[6] For spectra in D₂O, a water-soluble standard like TSP is used.[7]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube.

Data Acquisition

-

Instrumentation: The spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion, particularly in the complex aromatic region.

-

Locking and Shimming: Insert the sample into the magnet. The instrument's field frequency must be locked onto the deuterium signal of the solvent. Subsequently, the magnetic field homogeneity must be optimized through a process called shimming to achieve sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: A minimum of 8-16 scans is recommended to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons, ensuring accurate integrations.

-

Data Processing

-

Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.

-

Phasing and Baseline Correction: The spectrum must be manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline should be corrected to be flat and at zero intensity.

-

Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

Conclusion

The ¹H NMR spectrum of 5-(4-Carboxymethylphenyl)dipyrromethane is information-rich, providing a unique fingerprint that confirms its molecular structure. The key diagnostic signals include the characteristic methine singlet around δ 5.5 ppm, the AA'BB' system of the para-substituted phenyl ring, the complex multiplets of the pyrrole rings, and the exchangeable protons of the amine and carboxylic acid groups. By following the robust experimental protocol outlined in this guide and understanding the predictive analysis, researchers can confidently verify the identity and purity of this crucial synthetic intermediate, ensuring the integrity of downstream applications in materials science and medicinal chemistry.

References

- Moore, G. F., et al. "Refined Synthesis of 5-Substituted Dipyrromethanes." G. F. Moore Lab, The University of Sydney.

-

Chemistry Steps. "NMR Chemical Shift Values Table." Chemistry Steps. [Link]

-

PubChem. "5-(4-Carboxymethylphenyl)dipyrromethane." National Center for Biotechnology Information. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." The Journal of Organic Chemistry. [Link]

-

University of Manitoba. "Proton and C-13 Chemical Shift Tables." University of Manitoba Chemistry. [Link]

-

Falk, H., et al. (1998). "15N NMR Chemical Shifts for the Identification of Dipyrrolic Structures." The Journal of Organic Chemistry. [Link]

-

University of Puget Sound. "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms." University of Puget Sound Chemistry. [Link]

-

ResearchGate. "Chapter 5: Synthesis of 5-substituted dipyrromethanes and their uses in the synthesis of expanded porphyrins and core." ResearchGate. [Link]

-

Matsuo, T., & Shosenji, H. (1967). "Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride." Canadian Journal of Chemistry. [Link]

-

Michigan State University. "Proton NMR Table." MSU Chemistry Department. [Link]

-

Wang, S., et al. (2023). "Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol." Molecules. [Link]

-

Chemistry LibreTexts. "6.6: ¹H NMR Spectra and Interpretation (Part I)." Chemistry LibreTexts. [Link]

-

Reddit. "How does solvent choice effect chemical shift in NMR experiments?" r/chemhelp. [Link]

-

Minnesota State University Moorhead. "Short Summary of 1H-NMR Interpretation." MSUM Chemistry. [Link]

-

Meenatchi, S., et al. "Easily accessible and recyclable copper nanocatalyst for solvent free synthesis of dipyrromethanes and aromatic amines." Royal Society of Chemistry. [Link]

-

Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR Analysis of 5-(4-Carboxymethylphenyl)dipyrromethane

Section 1: Introduction to the Spectroscopic Analysis of Porphyrin Precursors

5-(Aryl)dipyrromethanes are foundational building blocks in the synthesis of porphyrins, corrins, and other expanded porphyrinoid macrocycles, which are pivotal in fields ranging from medicinal chemistry to materials science. The precise substitution pattern on the dipyrromethane skeleton dictates the properties of the final macrocycle. Consequently, unambiguous structural verification at each synthetic stage is not merely procedural—it is a cornerstone of rational design.

Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive, high-resolution fingerprint of the carbon skeleton of a molecule. For a compound like 5-(4-Carboxymethylphenyl)dipyrromethane, ¹³C NMR allows us to confirm the successful condensation of pyrrole with 4-carboxymethylbenzaldehyde, verify the integrity of the pyrrole rings, and ensure the correct substitution pattern on the phenyl ring.

This guide provides a comprehensive, field-tested approach to the ¹³C NMR analysis of 5-(4-Carboxymethylphenyl)dipyrromethane. It moves beyond a simple recitation of chemical shifts to explain the causality behind experimental choices, ensuring that researchers can acquire, interpret, and validate their own high-fidelity spectroscopic data.

Section 2: Molecular Structure and Predicted ¹³C NMR Landscape

To interpret the ¹³C NMR spectrum, we must first understand the distinct chemical environments of the carbon atoms within the molecule. The structure of 5-(4-Carboxymethylphenyl)dipyrromethane is shown below with a systematic numbering scheme that will be used for all subsequent spectral assignments.

Caption: A validated workflow for preparing a high-quality NMR sample.

Protocol:

-

Weighing: Accurately weigh between 50-100 mg of 5-(4-Carboxymethylphenyl)dipyrromethane directly into a clean, dry vial. A higher concentration is necessary for ¹³C NMR due to its low natural abundance and sensitivity compared to ¹H NMR. [1][2]2. Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Draw the solution into the pipette and carefully filter it directly into a clean, 5 mm NMR tube. This step is mandatory to remove any micro-particulates. 4. Homogenization: Cap the NMR tube and gently invert it 3-4 times to ensure a homogeneous solution. Avoid vigorous shaking which can introduce microbubbles.

-

Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any dust or fingerprints.

3.3: NMR Instrument Configuration

The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 or 500 MHz spectrometer. The causality for each parameter choice is explained to empower the operator to make informed adjustments.

| Parameter | Recommended Value | Rationale and Expert Insight |

| Spectrometer Frequency | 101 or 126 MHz | This is the corresponding ¹³C frequency for a 400 or 500 MHz ¹H spectrometer. |

| Pulse Program | zgpg30 or similar | A standard 30° pulse with proton decoupling during acquisition. A smaller flip angle allows for a shorter relaxation delay. |

| Relaxation Delay (D1) | 2.0 seconds | Quaternary carbons relax much slower than protonated carbons. A 2-second delay provides a reasonable compromise between signal intensity and experiment time. For quantitative analysis, this delay would need to be much longer (5x the longest T₁). |

| Acquisition Time (AQ) | 1.0 - 1.5 seconds | This determines the digital resolution of the spectrum. A longer acquisition time yields sharper lines but a longer overall experiment. |

| Number of Scans (NS) | 1024 - 4096 | Due to the low sensitivity of ¹³C, a large number of scans must be co-added to achieve an adequate signal-to-noise ratio. The required number will depend on the sample concentration. |

Section 4: Spectral Interpretation and Peak Assignment

Based on literature data for structurally analogous compounds, we can predict the ¹³C NMR spectrum of 5-(4-Carboxymethylphenyl)dipyrromethane with high confidence. The analysis below is based on the known spectrum of 5-phenyldipyrromethane and the expected substituent effects of the carboxymethyl group. [3][4]

4.1: Analysis of Key Chemical Shift Regions

-

Downfield Region (> 150 ppm): A single peak is expected here, corresponding to the carboxylic acid carbon (Cγ'). Its position around ~175 ppm is highly characteristic.

-

Aromatic Region (100 - 150 ppm): This will be the most populated region. Due to the molecule's symmetry, we expect 4 signals for the 8 phenyl carbons and 4 signals for the 8 pyrrole carbons.

-

Upfield Region (< 50 ppm): Two distinct signals are predicted: the meso-carbon (Cα') and the methylene carbon (Cβ').

4.2: Detailed Carbon-by-Carbon Assignment

The following assignments are based on the numbering scheme in Section 2.

-

Cγ' (Carboxyl): Assigned to the peak at ~175.0 ppm . This is unambiguously the furthest downfield signal.

-

C1' (ipso-Phenyl): The phenyl carbon attached to the meso bridge. It is quaternary and deshielded. Assigned to a peak around ~142.0 ppm .

-

C4' (ipso-Phenyl): The phenyl carbon attached to the -CH₂COOH group. It is also quaternary and its shift is influenced by the electron-withdrawing nature of the substituent. Assigned to ~135.0 ppm .

-

C4, C8 (ipso-Pyrrole): These equivalent quaternary carbons are attached to the meso bridge and are deshielded relative to other pyrrole carbons. Assigned to ~133.5 ppm . [3]* C3', C5' (Phenyl): These equivalent protonated phenyl carbons are ortho to the carboxymethyl group. Expected around ~129.5 ppm .

-

C2', C6' (Phenyl): These equivalent protonated phenyl carbons are meta to the carboxymethyl group and ortho to the dipyrromethane unit. Expected around ~128.8 ppm . [3]* C1, C5 (α-Pyrrole): These are the protonated α-carbons of the pyrrole rings. Assigned to ~117.5 ppm . [3][4]* C3, C7 (β-Pyrrole): These equivalent β-carbons are adjacent to the meso-linked carbons. Assigned to ~108.6 ppm . [3]* C2, C6 (β-Pyrrole): These equivalent β-carbons are adjacent to the protonated α-carbons. Assigned to ~107.5 ppm . [3]* Cα' (Meso): The aliphatic bridge carbon. This is a highly diagnostic peak for dipyrromethanes, assigned to ~44.1 ppm . [3][4]* Cβ' (Methylene): The -CH₂- carbon. Assigned to ~40.5 ppm .

4.3: Data Summary Table

The predicted chemical shifts for 5-(4-Carboxymethylphenyl)dipyrromethane in CDCl₃ are summarized below.

| Carbon Atom(s) | Chemical Environment | Predicted Chemical Shift (δ, ppm) |

| Cγ' | Carboxylic Acid (C=O) | ~175.0 |

| C1' | Phenyl (Quaternary, C-DPM) | ~142.0 |

| C4' | Phenyl (Quaternary, C-CH₂COOH) | ~135.0 |

| C4, C8 | Pyrrole (Quaternary, α to N) | ~133.5 |

| C3', C5' | Phenyl (CH) | ~129.5 |

| C2', C6' | Phenyl (CH) | ~128.8 |

| C1, C5 | Pyrrole (CH, α to N) | ~117.5 |

| C3, C7 | Pyrrole (CH, β to N) | ~108.6 |

| C2, C6 | Pyrrole (CH, β to N) | ~107.5 |

| Cα' | Meso (CH) | ~44.1 |

| Cβ' | Methylene (CH₂) | ~40.5 |

Section 5: Conclusion

The ¹³C NMR spectrum of 5-(4-Carboxymethylphenyl)dipyrromethane offers a wealth of structural information. A successful analysis hinges on a robust experimental protocol, from meticulous sample preparation to the rational selection of acquisition parameters. By understanding the underlying principles of chemical shifts and substituent effects, and by comparing the acquired spectrum to the assignments detailed in this guide, researchers can confidently verify the structure of this crucial porphyrin precursor. This ensures the integrity of subsequent synthetic steps and contributes to the successful development of novel porphyrin-based materials and therapeutics.

References

-

ResearchGate. Chapter 5 Synthesis of 5-substituted dipyrromethanes and their uses in the synthesis of expanded porphyrins and core. Available at: [Link]

-

Moore, G. F. Lab. Refined Synthesis of 5-Substituted Dipyrromethanes. Available at: [Link]

-

Supporting Information. Design and engineering of water-soluble light-harvesting protein maquettes. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29, 2176–2179. Available at: [Link]

-

Silva, A. M. G., et al. (2005). 5-(4-X-Phenyl)-10,15,20-tris(substituted phenyl) porphyrins Using Dipyrromethanes. Molecules, 10(1), 105-113. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

The Royal Society of Chemistry. Basic Dipyrromethene synthesis - Supporting Information. Available at: [Link]

-

Oregon State University. ¹³C NMR Chemical Shift. Available at: [Link]

-

ResearchGate. Are deuterated solvents necessary for 13C NMR? (2018). Available at: [Link]

-

Meenakshisundaram, S., et al. (2016). Easily accessible and recyclable copper nanocatalyst for solvent free synthesis of dipyrromethanes and aromatic amines. RSC Advances, 6(82), 78335-78344. Available at: [Link]

-

Queen Mary University of London. NMR Sample Preparation. Available at: [Link]

-

ResearchGate. Analysis of the N.M.R. Spectrum of pyrrole. (2008). Available at: [Link]

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]

-

Maciel, G. E., & Traficante, D. D. (1966). Solvent Effects on the C13 Chemical Shift of the Carbonyl Group of Acetone. The Journal of Physical Chemistry, 69(4), 1030-1033. Available at: [Link]

-

AIP Publishing. (2023). Structures and solvent effects on the 1H and 13C NMR chemical shifts of the family of three pro-lithospermate molecules: DFT study. Available at: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). Available at: [Link]

Sources

mass spectrometry data for 5-(4-Carboxymethylphenyl)dipyrromethane

An In-Depth Technical Guide to the Mass Spectrometry of 5-(4-Carboxymethylphenyl)dipyrromethane

Authored by: A Senior Application Scientist

Introduction: The Central Role of 5-(4-Carboxymethylphenyl)dipyrromethane in Macrocyclic Chemistry

5-(4-Carboxymethylphenyl)dipyrromethane is a pivotal precursor molecule in the field of synthetic chemistry, particularly in the construction of porphyrins, corroles, and other related macrocycles.[1][2][3] These complex structures are at the heart of innovations in medicine, catalysis, and materials science. The precise molecular architecture of this dipyrromethane—featuring two pyrrole rings linked by a methylene bridge to a phenyl group functionalized with a carboxylic acid moiety—makes it an ideal building block. The carboxylic acid group, in particular, offers a versatile handle for covalent attachment to other molecules, surfaces, or biological targets.

Given its foundational role, the unambiguous characterization of 5-(4-Carboxymethylphenyl)dipyrromethane is a prerequisite for its successful use in multi-step syntheses. Mass spectrometry (MS) stands as an indispensable analytical technique for this purpose, providing definitive confirmation of the compound's molecular weight and offering deep structural insights through controlled fragmentation analysis. This guide provides a comprehensive overview of the principles, protocols, and data interpretation involved in the mass spectrometric analysis of this key synthetic intermediate.

Chapter 1: Foundational Principles of Mass Spectrometry for Dipyrromethane Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like 5-(4-Carboxymethylphenyl)dipyrromethane, the primary objectives of MS analysis are twofold:

-

Molecular Weight Verification: To confirm the successful synthesis of the target compound by matching the experimentally observed m/z of the molecular ion to its calculated exact mass.

-

Structural Elucidation: To verify the compound's connectivity by analyzing the fragmentation patterns that arise from the controlled dissociation of the molecular ion. These patterns serve as a molecular fingerprint, revealing the underlying chemical structure.

For non-volatile, polar molecules such as this, "soft" ionization techniques are paramount to prevent premature degradation. Electrospray Ionization (ESI) is the most common and effective method, gently transferring ions from solution into the gas phase for analysis.[4]

Chapter 2: A Practical Workflow for Acquiring High-Fidelity Mass Spectra

The quality of a mass spectrum is intrinsically linked to the meticulousness of the experimental procedure. The following sections detail a field-proven workflow for the analysis of 5-(4-Carboxymethylphenyl)dipyrromethane.

Sample Preparation: The Cornerstone of Quality Data

The analyte must be completely dissolved in a solvent compatible with ESI-MS.

-

Recommended Solvents: A primary choice is a 1:1 (v/v) mixture of methanol and acetonitrile. Dichloromethane can also be used, but may require the addition of a more polar, protic solvent to facilitate efficient ionization.

-

Concentration: Aim for a final concentration in the range of 1-10 µg/mL. Overly concentrated samples can lead to ion suppression and detector saturation.

-

Purity Considerations: The synthesis of dipyrromethanes often involves an acid-catalyzed condensation of an aldehyde with a large excess of pyrrole.[2][3][5] Therefore, crude samples may contain unreacted starting materials or polypyrrolic oligomers. While MS can detect these impurities, purification by column chromatography or recrystallization is essential for obtaining a clean spectrum of the desired product.[1][6][7]

Instrumentation and Self-Validating Protocols

The analysis is typically performed on a quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source. The choice between positive and negative ion mode is a critical experimental decision.

-

Negative Ion Mode [M-H]⁻: This is the preferred mode for this molecule. The carboxylic acid group is readily deprotonated in the ESI plume, forming a stable carboxylate anion. This process is highly efficient and typically yields an intense signal for the [M-H]⁻ ion with minimal fragmentation.

-

Positive Ion Mode [M+H]⁺: While also viable, protonation will likely occur on one of the nitrogen atoms of the pyrrole rings. This can sometimes lead to more in-source fragmentation compared to the negative ion mode. Adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are also commonly observed.

The following diagram illustrates the typical experimental workflow.

Caption: Experimental workflow for ESI-MS analysis.

Detailed Experimental Protocol

The following table provides a step-by-step protocol that serves as a robust starting point for method development.

| Step | Action | Rationale and Expert Insight |

| 1 | System Preparation | Calibrate the mass spectrometer using the manufacturer's recommended standard. This ensures high mass accuracy, which is critical for confirming the elemental composition. |

| 2 | Sample Infusion | Infuse the prepared sample solution at a flow rate of 5-10 µL/min directly into the ESI source using a syringe pump. |

| 3 | Ion Source Optimization | Set the instrument to Negative Ion Mode . Optimize key parameters to maximize the signal of the target ion (m/z 279.11). |

| Capillary Voltage | ~2.5-3.5 kV | |

| Cone/Fragmentor Voltage | Start with a low value (~20-40 V) to observe the intact molecular ion. Gradually increase to induce fragmentation for MS/MS experiments. | |

| Nebulizer Gas (N₂) | Adjust flow to achieve a stable spray. Typical values are 1-2 Bar. | |

| Drying Gas (N₂) | Set temperature to 250-350 °C and flow to 5-10 L/min to aid desolvation. | |

| 4 | Data Acquisition | Acquire a full scan mass spectrum over a range of m/z 50-500. Subsequently, perform a product ion scan (MS/MS) on the precursor ion at m/z 279.11 to obtain fragmentation data. |

Chapter 3: Decoding the Mass Spectrum of 5-(4-Carboxymethylphenyl)dipyrromethane

The Molecular Ion: The First Checkpoint

The elemental composition of 5-(4-Carboxymethylphenyl)dipyrromethane is C₁₇H₁₆N₂O₂ . The first step in data analysis is to locate the molecular ion peak and compare its m/z value with the calculated exact mass.

| Property | Ion Species | Calculated Exact Mass (Da) | Expected m/z |

| Molecular Formula | C₁₇H₁₆N₂O₂ | 280.1212 | - |

| Negative Mode Ion | [M-H]⁻ | 279.1141 | 279.11 |

| Positive Mode Ion | [M+H]⁺ | 281.1285 | 281.13 |

| Positive Mode Adduct | [M+Na]⁺ | 303.1104 | 303.11 |

Data computed from the molecular formula C₁₇H₁₆N₂O₂.[8]

The observation of a strong signal at m/z 279.11 in negative ion mode is the primary confirmation of the compound's identity. High-resolution mass spectrometry (HRMS) should yield a mass measurement within 5 ppm of the calculated value, confirming the elemental composition.

Fragmentation Analysis: A Structural Fingerprint

Tandem mass spectrometry (MS/MS) provides definitive structural proof by elucidating fragmentation pathways.[9][10] For the [M-H]⁻ ion of 5-(4-Carboxymethylphenyl)dipyrromethane, fragmentation is induced by collision-induced dissociation (CID). The most probable fragmentation pathways involve the cleavage of the weakest bonds.

Analysis of fragmentation data for related dipyrromethanes reveals common cleavage patterns.[6] For instance, in the electron ionization (EI) mass spectra of various 5-phenyldipyrromethanes, a characteristic fragment at m/z 145 is often observed, corresponding to the dipyrromethane core after cleavage of the bond to the phenyl ring.[6] Another labile site is the carboxymethyl group.

Based on these principles, the following fragmentation pathway is proposed for the [M-H]⁻ ion:

Caption: Proposed fragmentation pathway for [M-H]⁻ ion.

Key Predicted Fragments and Their Significance:

| Observed m/z (Negative Mode) | Proposed Structure / Neutral Loss | Mechanistic Rationale |

| 279.11 | [C₁₇H₁₅N₂O₂]⁻ (Precursor Ion) | Deprotonated parent molecule at the carboxylic acid site. |

| 235.12 | Loss of CO₂ (44.0 Da) | This is a classic fragmentation for carboxylates, where the molecule undergoes decarboxylation upon collisional activation. |

| 220.10 | Loss of •CH₂COOH (59.0 Da) | Cleavage of the bond between the phenyl ring and the methylene group of the side chain, resulting in a radical loss. |

| 145.08 | [C₉H₉N₂]⁻ | This key fragment likely arises from the cleavage of the C-C bond between the meso-carbon and the phenyl ring, representing the stable dipyrromethane anionic core. Its presence strongly supports the core structure. |

The identification of these specific fragments provides a self-validating system, confirming not only the molecular weight but also the presence of the key structural motifs: the carboxylic acid group, the phenyl ring, and the dipyrromethane core.

Conclusion

Mass spectrometry is an essential, high-fidelity tool for the characterization of 5-(4-Carboxymethylphenyl)dipyrromethane. By employing a systematic workflow centered on ESI-MS in negative ion mode, researchers can rapidly and confidently verify the molecular weight and structural integrity of this crucial synthetic precursor. The interpretation of both the molecular ion and its characteristic fragmentation patterns provides the rigorous analytical validation required for advancing research in porphyrin chemistry and its diverse applications.

References

-

ResearchGate. Chapter 5 Synthesis of 5-substituted dipyrromethanes and their uses in the synthesis of expanded porphyrins and core. Available from: [Link]

-

Lima, S. A., et al. (2019). Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods. Molecules, 24(23), 4367. Available from: [Link]

-

Design and engineering of water-soluble light-harvesting protein maquettes - Supporting Information. Available from: [Link]

-

Littler, B. J., et al. (1999). A Refined Synthesis of 5-Substituted Dipyrromethanes. The Journal of Organic Chemistry, 64(8), 2864–2872. Available from: [Link]

-

Márquez, M. E., et al. (2007). Synthesis of 5-(4-X-Phenyl)-10,15,20-tris(Substituted Phenyl) Porphyrins Using Dipyrromethanes. Molecules, 12(6), 1272–1281. Available from: [Link]

-

ResearchGate. 5-PHENYLDIPYRROMETHANE AND 5,15-DIPHENYLPORPHYRIN. Available from: [Link]

-

Lima, S. A., et al. (2019). Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods. PubMed Central. Available from: [Link]

-

Susmel, S., et al. (2015). 5-Phenyl-dipyrromethane and 5-(4-pyridyl)-dipyrromethane as modular building blocks for bio-inspired conductive molecularly imprinted polymer (cMIP). An electrochemical and piezoelectric investigation. RSC Advances, 5, 78379-78388. Available from: [Link]

-

PubChem. 5-(4-Carboxymethylphenyl)dipyrromethane. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (a) General formula of 5-substituted dipyrromethanes; (b) 5-phenyl.... Available from: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Mindt, T. L., et al. (2009). Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications. Expert Opinion on Drug Metabolism & Toxicology, 5(11), 1421–1436. Available from: [Link]

-

American Chemical Society. Synthesis and characterization of dipyrromethanes. (2017). Available from: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 5-(4-X-Phenyl)-10,15,20-tris(Substituted Phenyl) Porphyrins Using Dipyrromethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gfmoorelab.com [gfmoorelab.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-(4-Carboxymethylphenyl)dipyrromethane | C17H16N2O2 | CID 166640404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 5-(4-Carboxymethylphenyl)dipyrromethane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Dipyrromethanes in Porphyrin-Based Drug Development

5-(4-Carboxymethylphenyl)dipyrromethane stands as a critical precursor in the synthesis of tailored porphyrins and their analogs, which are at the forefront of innovations in photodynamic therapy (PDT) and targeted drug delivery. The strategic placement of a carboxymethylphenyl group at the meso-position of the dipyrromethane core offers a versatile handle for bioconjugation and for modulating the physicochemical properties of the resulting porphyrin macrocycle. This guide provides a comprehensive overview of the synthesis, purification, characterization, and chemical properties of 5-(4-carboxymethylphenyl)dipyrromethane, offering field-proven insights for its effective utilization in research and development.

Synthesis and Purification: A Streamlined and Scalable Protocol

The synthesis of 5-(4-carboxymethylphenyl)dipyrromethane is most effectively achieved through a two-step process: the acid-catalyzed condensation of 4-formylbenzoic acid methyl ester with pyrrole to form the methyl ester precursor, 5-(4-methoxycarbonylphenyl)dipyrromethane, followed by the hydrolysis of the ester to the desired carboxylic acid. This approach is favored due to the higher stability and easier purification of the methyl ester intermediate.

Part 1: Synthesis of 5-(4-Methoxycarbonylphenyl)dipyrromethane

The condensation reaction is typically carried out in a large excess of pyrrole, which serves as both a reactant and the solvent.[1] This high concentration of pyrrole minimizes the formation of higher-order oligomers.[2] The choice of acid catalyst is critical; trifluoroacetic acid (TFA) is commonly employed due to its efficacy in promoting the reaction at room temperature.[3]

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask, add 4-formylbenzoic acid methyl ester and a 40- to 50-fold molar excess of freshly distilled pyrrole. The flask should be equipped with a magnetic stirrer and a nitrogen inlet.

-

Inert Atmosphere: Deoxygenate the mixture by bubbling with dry nitrogen or argon for 15-20 minutes. This is crucial to prevent oxidative side reactions that can discolor the product.

-

Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (typically 0.1 equivalents relative to the aldehyde) to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction is rapid and is usually complete within 15-30 minutes. Progress can be monitored by thin-layer chromatography (TLC), observing the consumption of the aldehyde.

-

Work-up: Upon completion, the reaction is quenched with a mild base, such as triethylamine or aqueous sodium bicarbonate, to neutralize the TFA.

-

Purification: The excess pyrrole is removed under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel. A mildly basic eluent system, such as cyclohexane/ethyl acetate with a small amount of triethylamine, can prevent decomposition of the dipyrromethane on the silica gel.[1] Alternatively, for larger scale preparations, purification can be achieved by distillation under high vacuum.[4]

Causality Behind Experimental Choices:

-

Excess Pyrrole: The use of a large excess of pyrrole shifts the equilibrium towards the formation of the dipyrromethane and minimizes the competing polymerization of the aldehyde and pyrrole into higher oligomers.[2]

-

Inert Atmosphere: Dipyrromethanes are susceptible to oxidation, which can lead to the formation of colored impurities. Performing the reaction under an inert atmosphere preserves the integrity of the product.

-

TFA as a Catalyst: TFA is a strong acid that effectively catalyzes the electrophilic substitution of pyrrole onto the protonated aldehyde. Its volatility allows for easy removal during the work-up.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of the methyl ester precursor.